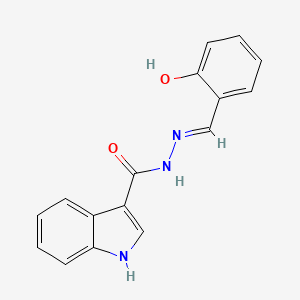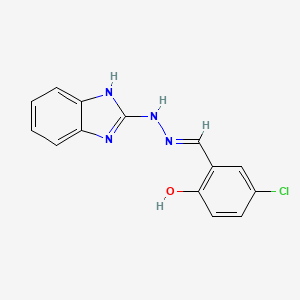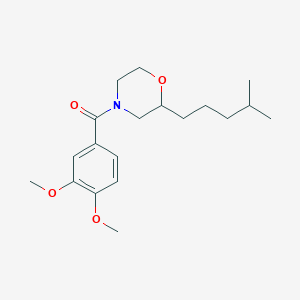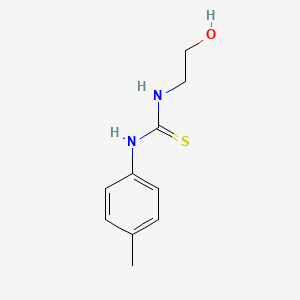
N'-(2-hydroxybenzylidene)-1H-indole-3-carbohydrazide
Vue d'ensemble
Description
N'-(2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, commonly known as HICH, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HICH is a derivative of indole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. HICH has been synthesized using various methods, and its synthesis and properties have been extensively studied.
Applications De Recherche Scientifique
Antineoplastic Activity : Farghaly et al. (2012) synthesized indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate. Some of these compounds exhibited notable antineoplastic activity (Farghaly, Haider, & Lee, 2012).
Antitumor Activity : Abdel-Rahman Farghaly (2010) developed new indole derivatives containing pyrazoles with potential antitumor activity. These compounds were tested for their efficacy in inhibiting tumor cell growth in vitro (Abdel-Rahman Farghaly, 2010).
Blood Platelet Antiaggregation Activity : A study by Monge et al. (1991) involved synthesizing a series of arylidene hydrazones starting from 3-aminoindole-2-carbohydrazide, some of which demonstrated blood platelet antiaggregation activity (Monge, Aldana, Arraras, & Fernández‐Álvarez, 1991).
Antimicrobial Activities : Yun-Xiao Feng, L. Xue, & Cailing Zhang (2014) synthesized carbohydrazone derivatives that exhibited significant antibacterial and antifungal activities, as assessed by the MTT method (Yun-Xiao Feng, Xue, & Zhang, 2014).
In Vitro Antioxidant and Antimicrobial Activities : Devi & Pachwania (2021) synthesized diorganotin(IV) complexes derived from hydrazide Schiff base ligands, which showed promising results in in vitro antimicrobial activity and antioxidant activity (Devi & Pachwania, 2021).
Cytotoxic and Antibacterial Activity : Rubčić et al. (2019) evaluated symmetrical disubstituted carbohydrazides for their cytotoxic and antibacterial activity. The compounds were found to be noncytotoxic against HepG2 cells and showed weak activity against the THP-1 cell line (Rubčić, Pisk, Pičuljan, Damjanović, Lovrić, & Vrdoljak, 2019).
Corrosion Inhibition for Steel : Obot et al. (2016) performed Density Functional Theory (DFT) modeling and Monte Carlo simulation on Schiff bases to assess their performance as corrosion inhibitors for steel. The theoretical data were largely in agreement with experimental results (Obot, Kaya, Kaya, & Tüzün, 2016).
DNA Cleavage and Antimicrobial Activities : Udayagiri, Yernale, & Mruthyunjayaswamy (2016) synthesized a Schiff base ligand and its metal complexes, which were studied for their DNA cleavage and antimicrobial activities. The compounds displayed moderate biological activity (Udayagiri, Yernale, & Mruthyunjayaswamy, 2016).
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15-8-4-1-5-11(15)9-18-19-16(21)13-10-17-14-7-3-2-6-12(13)14/h1-10,17,20H,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYGCNKFMQWGJQ-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-3-{1-[(3-oxo-2,3-dihydro-1H-inden-1-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6140937.png)

![N-[2-[(2-amino-2-oxoethyl)thio]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B6140949.png)
![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6140953.png)
![6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B6140960.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)


![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)